molecular formula C12H9Cl2NO3S B184080 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide CAS No. 88522-17-2

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B184080
CAS No.: 88522-17-2
M. Wt: 318.2 g/mol
InChI Key: SARUNLQPYWZOIM-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl2NO3S and a molecular weight of 318.18 g/mol . This compound is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyphenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
  • 2,5-Dichloro-N-(4-hydroxyphenyl)benzamide
  • 2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S/c13-8-1-6-11(14)12(7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARUNLQPYWZOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358034
Record name 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-17-2
Record name 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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